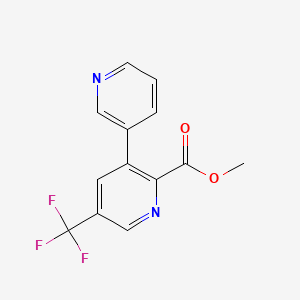

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate

Description

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is a pyridine-derived compound featuring a picolinate core (pyridine-2-carboxylate methyl ester) with two substituents: a trifluoromethyl (-CF₃) group at position 5 and a pyridin-3-yl group at position 3 (Figure 1). While direct data for this compound are absent in the provided evidence, its structural analogs highlight key properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals, while the pyridinyl substituent may introduce additional binding interactions in biological systems .

Properties

IUPAC Name |

methyl 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-3-2-4-17-6-8)5-9(7-18-11)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNXGKYOZWJDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate typically involves the reaction of 3-pyridinecarboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have identified derivatives of picolinic acid, including methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, as promising candidates for anticancer therapies. These compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have been linked to the inhibition of the PI3K/AKT pathway, which is crucial in cancer cell survival .

1.2 Treatment of Respiratory Disorders

The compound has been investigated for its potential in treating cystic fibrosis and other respiratory diseases. Research indicates that it can act as an intermediate in synthesizing compounds that enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is essential for proper lung function . This application is particularly relevant given the genetic basis of cystic fibrosis and the need for targeted therapies.

Agrochemical Applications

2.1 Herbicides and Pesticides

this compound has been explored as a building block for developing novel agrochemicals, including herbicides and pesticides. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate plant tissues and exert biological effects against pests . Studies have demonstrated that derivatives can effectively control weed species while minimizing environmental impact.

Material Science Applications

3.1 Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in creating functional materials such as polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties like hydrophobicity and thermal stability, making these materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs:

Methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9): Lacks the pyridin-3-yl group at position 3, featuring only the -CF₃ group at position 2. Molecular weight: 205.13 g/mol; boiling point: 248.0±40.0 °C .

Methyl 3-fluoro-5-(trifluoromethyl)picolinate (CAS 1803834-87-8): Replaces the pyridinyl group with a fluorine atom. Molecular weight: 223.12 g/mol; density: 1.409±0.06 g/cm³ .

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate (CAS 866775-18-0): Features amino (-NH₂) and bromo (-Br) groups at positions 3 and 4. Molecular weight: 299.04 g/mol .

3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 80194-68-9): A carboxylic acid derivative with -Cl and -CF₃ groups; similarity score: 0.87 .

Target Compound (Hypothetical Data):

- Molecular Formula : C₁₃H₉F₃N₂O₂ (estimated).

- Molecular Weight : ~283.13 g/mol (calculated).

- Substituents : Pyridin-3-yl (C₅H₄N) at position 3, -CF₃ at position 5.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Methyl 5-(trifluoromethyl)picolinate | C₈H₆F₃NO₂ | 205.13 | 248.0±40.0 | 1.331±0.06 | -CF₃ (position 5) |

| Methyl 3-fluoro-5-(trifluoromethyl)picolinate | C₈H₅F₄NO₂ | 223.12 | 241.8±40.0 | 1.409±0.06 | -F (position 3), -CF₃ (position 5) |

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C₈H₆BrF₃N₂O₂ | 299.04 | N/A | N/A | -NH₂ (position 3), -Br (position 6), -CF₃ (position 5) |

| Target Compound | C₁₃H₉F₃N₂O₂ | ~283.13 | Estimated >250 | ~1.4 | Pyridin-3-yl (position 3), -CF₃ (position 5) |

Electronic and Steric Effects

- Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the pyridine ring, reducing reactivity in electrophilic substitutions .

- Halogen Substituents : Bromo and chloro analogs (e.g., CAS 80194-68-9) exhibit higher molecular weights and altered reactivity profiles due to halogen electronegativity .

Biological Activity

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is a compound of increasing interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H8F3N

- Molecular Weight : 227.18 g/mol

The trifluoromethyl group significantly enhances the lipophilicity of the compound, facilitating its interaction with biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly kinases involved in several signaling pathways related to cancer and inflammation .

- Cellular Uptake : The presence of the trifluoromethyl group increases the compound's permeability, allowing it to penetrate cellular membranes more effectively .

- Binding Affinity : Molecular docking studies show that this compound has a favorable binding affinity for various biological receptors, indicating potential therapeutic applications .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 10 | |

| S. aureus | 5 | |

| P. aeruginosa | 15 |

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.

- Pyridine Ring Substitution : Varying substituents on the pyridine ring can significantly alter potency and selectivity against different targets.

- Hydrophobic Interactions : Compounds with increased hydrophobic character generally exhibit improved cellular uptake and bioavailability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving a combination therapy with this compound and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models .

- Infection Control : Clinical trials demonstrated that this compound could effectively reduce bacterial load in infected tissues without significant toxicity to host cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, and how can regioselectivity be controlled?

- Methodology : A three-step approach involving halogenation, trifluoromethylation, and esterification is often employed for trifluoromethylpyridine derivatives. For example, halogenated pyridine intermediates (e.g., 5-bromo-3-(trifluoromethyl)picolinic acid) can undergo Suzuki-Miyaura coupling with pyridin-3-ylboronic acids to introduce the pyridinyl group. Regioselectivity is controlled using directing groups (e.g., cyano or ester groups) during metalation steps .

- Key Data : Evidence from trifluoromethylpyridine syntheses shows yields of 60–85% for cross-coupling reactions under palladium catalysis .

Q. How is this compound characterized analytically?

- Methodology : Use reversed-phase HPLC (e.g., C18 column) with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) for retention time analysis. LC-MS under electrospray ionization (ESI+) confirms molecular weight ([M+H]+ = 205.13 for the methyl ester core). For structural elucidation, ¹H/¹³C NMR and IR spectroscopy validate ester carbonyl stretches (~1700 cm⁻¹) and trifluoromethyl signals (~-60 ppm in ¹⁹F NMR) .

- Key Data : HPLC retention time: 1.58 minutes (condition: SMD-TFA05); LCMS m/z 730 observed for a structurally related compound .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a key intermediate in kinase inhibitor development. For instance, analogs with trifluoromethylpyridine moieties are incorporated into DDR1/2 inhibitors (e.g., 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide), where the trifluoromethyl group enhances metabolic stability and binding affinity .

- Key Data : IC₅₀ values for related kinase inhibitors range from 1–50 nM in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for trifluoromethylpyridine derivatives?

- Methodology : Ambiguities in NMR or mass spectra (e.g., overlapping signals) are addressed via high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC). For example, NOESY can distinguish between regioisomers by analyzing spatial proximity of protons. Computational tools (DFT calculations) predict ¹³C NMR shifts to validate assignments .

- Case Study : A compound with m/z 730 [M+H]+ in LCMS was confirmed via HRMS (theoretical m/z 730.25; observed m/z 730.24) and HSQC correlations in the patent literature .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Methodology : Use flow chemistry for hazardous steps (e.g., trifluoromethylation with gaseous reagents) to improve safety and scalability. Catalytic systems like Pd/XPhos enhance coupling efficiency, while microwave-assisted synthesis reduces reaction times. Process optimization (e.g., solvent selection, temperature gradients) can elevate yields from 70% to >90% .

- Key Data : Pilot-scale reactions achieved 85% yield using Pd(dba)₂/XPhos in toluene/water biphasic systems .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodology : Comparative studies using analogs with/without CF₃ groups assess logP, metabolic stability (e.g., microsomal assays), and membrane permeability (PAMPA). The CF₃ group typically increases lipophilicity (ΔlogP ~1.5) and reduces oxidative metabolism, extending half-life in vivo. MDCK cell assays show improved Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) for CF₃-containing derivatives .

- Key Data : Trifluoromethyl analogs exhibit 2–3× longer t₁/₂ in rat plasma compared to non-fluorinated counterparts .

Safety and Handling

Q. What are the recommended storage and waste disposal protocols for this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Waste containing trifluoromethyl groups must be segregated and treated by fluorinated waste specialists to avoid environmental release of HF or CF₃ byproducts. Incineration at >1000°C ensures complete decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.